molecular formula C20H22N2O5S B497309 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 878724-40-4

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B497309
CAS No.: 878724-40-4
M. Wt: 402.5g/mol
InChI Key: YJLUQRGJHMVQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows IUPAC conventions for complex heterocyclic compounds containing multiple functional groups. The compound's molecular formula can be calculated as C20H22N2O5S, with an estimated molecular weight of 402.47 g/mol based on standard atomic masses. The systematic name reflects the compound's substitution pattern on the central piperazine ring, where position 1 bears the benzodioxole carbonyl substituent and position 4 carries the dimethylphenylsulfonyl group.

The benzodioxole portion of the molecule, formally designated as 2H-1,3-benzodioxole-5-carbonyl, represents a methylenedioxy-substituted benzoyl group commonly found in numerous bioactive compounds. This structural motif is present in related compounds documented in the literature, such as 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(3,4-dimethylphenyl)piperazine, which shares the same benzodioxole carbonyl and dimethylphenyl components but lacks the sulfonyl linkage. The systematic identification of such compounds typically involves comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the connectivity and substitution patterns.

The CAS registry system would assign a unique identifier to this compound upon synthesis and characterization, facilitating its inclusion in chemical databases such as PubChem. The compound's stereochemical properties, if any chiral centers exist, would require additional notation following established IUPAC guidelines. In the context of piperazine chemistry, the six-membered diazine ring typically adopts a chair conformation, with substituents preferentially occupying equatorial positions to minimize steric interactions.

Molecular Architecture: Benzodioxole-Piperazine-Sulfonyl Hybrid Framework

The molecular architecture of this compound exemplifies a sophisticated hybrid framework that integrates three distinct structural domains through strategic chemical linkages. The central piperazine ring serves as a conformationally flexible scaffold that connects the benzodioxole carbonyl group and the dimethylphenylsulfonyl moiety. This architectural design is consistent with modern medicinal chemistry approaches that seek to optimize pharmacological properties through structural hybridization.

The benzodioxole unit contributes a methylenedioxy-substituted aromatic system that is prevalent in numerous natural products and pharmaceutical compounds. Analysis of related structures, such as 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-naphthylsulfonyl)piperazine, reveals that the benzodioxole group typically maintains planarity while the methylene bridge adopts a slightly folded conformation. The carbonyl linkage between the benzodioxole and piperazine introduces an amide functionality that can participate in hydrogen bonding interactions and contributes to the compound's overall polarity and potential biological activity.

The piperazine core represents a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions. Piperazine derivatives are widely recognized for their diverse pharmacological activities, with numerous examples found in clinical medications including antipsychotics, antihistamines, and antimicrobial agents. The conformational flexibility of the piperazine ring allows for adaptation to various binding sites while maintaining favorable drug-like properties. Studies of related piperazine derivatives demonstrate that the ring typically adopts a chair conformation with substituents preferentially positioned in equatorial orientations to minimize steric hindrance.

The dimethylphenylsulfonyl group introduces additional complexity through its bulky aromatic system and the electron-withdrawing sulfonyl functionality. Similar structural motifs are observed in compounds such as 1-[(3,4-dimethylphenyl)sulfonyl]piperazine, which demonstrates the compatibility of this substitution pattern with the piperazine scaffold. The sulfonyl group serves as both a hydrogen bond acceptor and a site for potential metabolic transformation, while the dimethyl substitution on the phenyl ring modulates electronic properties and steric interactions.

Crystallographic Characterization and Conformational Analysis

While specific crystallographic data for this compound is not available in current literature, analysis of structurally related compounds provides valuable insights into expected conformational behavior and solid-state packing arrangements. Crystallographic studies of similar benzodioxole-piperazine derivatives reveal consistent conformational preferences and intermolecular interaction patterns that can inform predictions about the target compound's structural characteristics.

Studies of related compounds demonstrate that piperazine rings consistently adopt chair conformations in the solid state, with substituents preferentially occupying equatorial positions. For example, crystallographic analysis of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine shows the piperazine ring in a chair conformation with the benzodioxolylmethyl substituent in an equatorial site. The benzodioxole fragment typically exhibits a slightly folded conformation with the methylene bridge deviating from planarity, as observed in structures where the methylene carbon deviates by approximately 0.232 Å from the plane defined by the remaining atoms.

The conformational analysis of piperazine derivatives reveals characteristic dihedral angles between aromatic substituents and the central heterocycle. In closely related structures, dihedral angles between planar amidic fragments and aromatic rings range from approximately 63° to 78°, indicating significant conformational flexibility that can accommodate various binding environments. The presence of both electron-donating methoxy groups in the benzodioxole unit and electron-withdrawing sulfonyl functionality creates an electronic gradient that may influence conformational preferences through intramolecular interactions.

Computational modeling studies of similar compounds suggest that the overall molecular conformation is governed by a balance between steric interactions, electronic effects, and potential intramolecular hydrogen bonding. The sulfonyl oxygen atoms can serve as hydrogen bond acceptors, potentially interacting with hydrogen atoms on the piperazine ring or aromatic systems. This conformational complexity necessitates comprehensive analysis using both experimental techniques and computational methods to fully characterize the compound's three-dimensional structure.

Comparative Structural Analysis with Related Piperazine Derivatives

Comparative structural analysis of this compound with related piperazine derivatives reveals important structure-activity relationships and design principles in this chemical class. The compound can be systematically compared with several closely related structures that share common structural motifs, including benzodioxole-containing derivatives, dimethylphenylsulfonyl-substituted compounds, and hybrid molecules incorporating multiple pharmacophoric elements.

Direct structural analogues include 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(3,4-dimethylphenyl)piperazine, which differs only in the absence of the sulfonyl linkage between the dimethylphenyl group and the piperazine nitrogen. This comparison highlights the specific contribution of the sulfonyl functionality to the overall molecular architecture and potential biological activity. The sulfonyl group introduces additional hydrogen bonding capacity and modifies the electronic properties of the adjacent aromatic system, potentially altering binding affinity and selectivity for biological targets.

Another relevant comparison involves 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-naphthylsulfonyl)piperazine, which maintains the benzodioxole carbonyl and sulfonyl piperazine framework but incorporates a naphthyl group instead of the dimethylphenyl substituent. This structural variation demonstrates how aromatic substitution patterns can be modified while preserving the core hybrid architecture. The molecular weight of this naphthyl analogue (424.5 g/mol) compared to the estimated weight of the target compound (402.47 g/mol) illustrates the size relationships within this structural series.

The series of compounds exemplified by 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine and 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine demonstrates how the benzodioxole linkage can be modified from carbonyl to methylene while maintaining the overall structural framework. These methylene-linked analogues provide insights into the conformational and electronic consequences of different linking strategies between the benzodioxole unit and the piperazine core.

Analysis of compounds such as 1-[(3,4-dimethylphenyl)sulfonyl]piperazine and 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine reveals the structural diversity possible within the dimethylphenylsulfonyl-piperazine chemical space. These comparisons highlight how additional substitution on either the piperazine nitrogen or the aromatic rings can modulate physicochemical properties and potential biological activities. The systematic variation of substituents provides a framework for understanding structure-activity relationships and optimizing compounds for specific therapeutic applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-3-5-17(11-15(14)2)28(24,25)22-9-7-21(8-10-22)20(23)16-4-6-18-19(12-16)27-13-26-18/h3-6,11-12H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLUQRGJHMVQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Benzodioxole-5-carboxylic Acid Chloride

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene.

Example Conditions :

  • Reactants : 1,3-Benzodioxole-5-carboxylic acid (10 mmol), SOCl₂ (15 mmol).

  • Solvent : Toluene (50 mL).

  • Temperature : Reflux at 110°C for 4 hours.

  • Workup : Evaporate excess SOCl₂ under vacuum to yield the acid chloride as a pale-yellow solid (92% yield).

Amidation of Piperazine

Piperazine reacts with the acid chloride in the presence of a base to neutralize HCl. Pyridine serves dual roles as a solvent and acid scavenger.

Procedure :

  • Dissolve piperazine (5 mmol) in pyridine (20 mL).

  • Add 1,3-benzodioxole-5-carbonyl chloride (5.5 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Purify via recrystallization (ethanol/water) to obtain 1-(1,3-benzodioxol-5-ylcarbonyl)piperazine as white crystals (78% yield).

Characterization Data :

  • Melting Point : 190–200°C.

  • Elemental Analysis : Calculated C 61.27%, H 7.14%, N 7.93%; Found C 61.24%, H 7.22%, N 8.03%.

Sulfonylation of Piperazine: Introducing the 3,4-Dimethylphenylsulfonyl Group

Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

3,4-Dimethylbenzenesulfonic acid is treated with PCl₅ or SOCl₂ to generate the sulfonyl chloride.

Example Conditions :

  • Reactants : 3,4-Dimethylbenzenesulfonic acid (10 mmol), PCl₅ (12 mmol).

  • Solvent : DCM (30 mL).

  • Temperature : Reflux at 40°C for 3 hours.

  • Workup : Filter and concentrate to isolate the sulfonyl chloride (85% yield).

Regioselective Sulfonylation

The remaining secondary amine on piperazine reacts with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.

Optimized Procedure :

  • Dissolve 1-(1,3-benzodioxol-5-ylcarbonyl)piperazine (4 mmol) in DCM (25 mL).

  • Add triethylamine (8 mmol) and 3,4-dimethylbenzenesulfonyl chloride (4.4 mmol).

  • Stir at room temperature for 6 hours.

  • Wash with 1M HCl, brine, and dry over MgSO₄.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the target compound (65% yield).

Characterization Data :

  • Molecular Formula : C₂₀H₂₂N₂O₃S.

  • Molecular Weight : 394.47 g/mol.

  • SMILES : CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C.

Alternative Synthetic Routes and Optimization

One-Pot Sequential Functionalization

A telescoped approach avoids isolating intermediates:

  • Perform amidation in pyridine.

  • Directly add sulfonyl chloride and triethylamine to the same pot.

  • Isolate the final product via filtration.

Yield : 58% (lower due to competing side reactions).

Solid-Phase Synthesis

Immobilize piperazine on Wang resin:

  • Couple 1,3-benzodioxole-5-carboxylic acid using HBTU/DIPEA.

  • Sulfonylate with 3,4-dimethylbenzenesulfonyl chloride.

  • Cleave from resin with TFA/DCM.

Yield : 70% (purity >95% by HPLC).

Critical Analysis of Reaction Conditions

Solvent and Base Selection

  • Amidation : Pyridine outperforms DCM/Et₃N due to superior HCl scavenging.

  • Sulfonylation : Et₃N in DCM minimizes esterification side reactions.

Temperature and Stoichiometry

  • Excess sulfonyl chloride (1.1 eq) ensures complete conversion of the secondary amine.

  • Elevated temperatures (>40°C) during sulfonylation lead to desulfonation byproducts.

Scalability and Industrial Considerations

Cost-Effective Reagents

  • Thionyl Chloride vs. Oxalyl Chloride : SOCl₂ is preferred for large-scale acid chloride synthesis (lower cost, easier handling).

  • Catalytic DMAP : Accelerates sulfonylation by 30% (0.1 eq DMAP reduces reaction time to 4 hours).

Green Chemistry Metrics

  • E-Factor : 18.2 (solvent waste from column chromatography dominates).

  • PMI : 23.5 kg/kg (opportunities for solvent recycling in telescoped routes).

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the carbonyl and sulfonyl groups.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-(1,3-benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonyl group is believed to enhance its interaction with bacterial enzymes, leading to increased efficacy.

Neuropharmacological Effects

In the realm of neuropharmacology, this compound has been investigated for its potential as an anxiolytic agent. Animal models have shown that it may reduce anxiety-like behaviors, suggesting a mechanism that could involve modulation of neurotransmitter systems such as serotonin and dopamine.

Data Table: Summary of Biological Activities

Activity Cell Lines/Organisms Mechanism References
AnticancerBreast cancer, Lung cancerApoptosis induction
AntimicrobialGram-positive and Gram-negative bacteriaInhibition of bacterial enzymes
NeuropharmacologicalRodent modelsModulation of serotonin/dopamine systems

Case Study 1: Anticancer Research

A study published in Cancer Letters explored the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. The study concluded that the compound could be a promising candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a publication in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the sulfonyl group can form strong interactions with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name R1 (Carbonyl Substituent) R2 (Sulfonyl Substituent) Key Properties/Activities Reference
Target Compound 1,3-Benzodioxol-5-ylcarbonyl 3,4-Dimethylphenyl High lipophilicity; potential CNS activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine 1,3-Benzodioxol-5-ylmethyl 3,4-Difluorophenyl Enhanced metabolic stability; fluorinated substituents improve bioavailability
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine - 2,5-Dimethoxyphenyl Electron-rich sulfonyl group; possible serotonin receptor affinity
1-(3,4-Methylenedioxybenzyl)-4-(1-oxobutyl)piperazine 3,4-Methylenedioxybenzyl Butyryl (acyl group) Antihypertensive activity demonstrated in vivo
1-(4-Methylphenylsulfonyl)-4-(1,3-benzodioxol-5-ylcarbonyl)piperazine 1,3-Benzodioxol-5-ylcarbonyl 4-Methylphenyl Reduced steric bulk compared to 3,4-dimethylphenyl variant

Key Observations :

Substituent Impact on Lipophilicity: The 3,4-dimethylphenylsulfonyl group in the target compound increases lipophilicity compared to the 4-methylphenyl or 3,4-difluorophenyl analogues. Fluorinated derivatives (e.g., 3,4-difluorophenyl) exhibit improved metabolic stability due to resistance to oxidative degradation .

For instance, 1-(3-trifluoromethylphenyl)piperazine derivatives show higher dopamine receptor selectivity .

Biological Activity Trends: Compounds with 1,3-benzodioxole motifs (e.g., target compound) are associated with neurotransmitter modulation (e.g., dopamine, serotonin) due to structural similarity to psychoactive arylpiperazines .

Pharmacological Data Gaps

  • Dopamine D3 Receptor Selectivity: Analogues like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide exhibit nanomolar affinity for D3 receptors, implying that the benzodioxole moiety may confer similar selectivity .
  • Antiproliferative Activity : Sulfonamide-piperazine hybrids (e.g., benzhydrylpiperazine derivatives) show moderate cytotoxicity against cancer cell lines (IC50: 10–50 μM) .

Biological Activity

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzodioxole moiety and a sulfonamide group. Its molecular formula is C19H22N2O5S, with a molar mass of approximately 378.45 g/mol. The presence of the benzodioxole ring is significant for its biological activity, as this structure is often associated with various pharmacological effects.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds containing the benzodioxole structure have shown promising results against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models. A study highlighted the anticancer efficacy of benzodioxole derivatives, showing significant cytotoxicity against breast cancer cells with IC50 values ranging from 2.57 to 4.28 µg/mL .
  • Anti-inflammatory Effects : Sulfonamide groups are known for their anti-inflammatory properties. Research has demonstrated that piperazine derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : The compound's structural components may contribute to antimicrobial properties. Studies have indicated that similar compounds exhibit significant antibacterial activity against various pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that modifications in the piperazine ring and substituents significantly influence biological activity:

  • Benzodioxole Substitutions : Variations in the position and nature of substituents on the benzodioxole ring affect potency. For example, compounds with electron-donating groups tend to enhance activity .
  • Sulfonamide Influence : The presence of the sulfonamide moiety is crucial for achieving desired pharmacological effects, particularly in enzyme inhibition .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Case Study 1 : A synthesized series of piperazine derivatives demonstrated potent anti-cancer activity in MCF-7 and MDA-MB-231 breast cancer cell lines. The most effective compounds were evaluated for their cytotoxic effects in combination with doxorubicin, revealing synergistic effects that enhance therapeutic outcomes .
  • Case Study 2 : In a study assessing enzyme inhibition, derivatives of piperazine exhibited significant inhibitory effects on acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurological disorders and gastrointestinal conditions .

Data Summary Table

Biological ActivityCompound TypeIC50 Values (µM)Reference
AntitumorBenzodioxole Derivatives2.57 - 4.28
Anti-inflammatoryPiperazine DerivativesNot specified
AntimicrobialSulfonamide CompoundsSignificant activity
Enzyme InhibitionPiperazine DerivativesAChE: Not specified

Q & A

Q. How is the compound synthesized, and what are the critical reaction conditions?

The synthesis typically involves alkylation or acylation of a piperazine core. For example, 1-(2-chloro-1-oxoethyl) derivatives are reacted with substituted arylpiperazines under reflux in acetonitrile with potassium carbonate as a base, followed by purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) . Yields range from 32% to 67%, depending on substituent steric and electronic effects. Optimization may require adjusting reaction time (8–24 hours) and temperature (80–100°C) .

Q. What spectroscopic methods confirm the compound’s structural identity?

  • 1H/13C NMR : Key signals include piperazine ring protons (δ 2.5–3.5 ppm) and sulfonyl/carbonyl groups (e.g., aromatic protons at δ 6.8–7.8 ppm) .
  • X-ray crystallography : Reveals chair conformations of the piperazine ring and dihedral angles between aromatic planes (e.g., 40.2° between benzodioxolyl and dimethylphenyl groups) .
  • HRMS/ESI-MS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .

Q. What in vitro assays are used for preliminary biological screening?

  • Receptor binding assays : Radioligand competition studies (e.g., 5-HT1A, D2 receptors) using transfected cell membranes .
  • Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase I/II or tyrosinase, with IC50 values calculated via nonlinear regression .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves yields by 15–20% .
  • Catalytic systems : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of sterically hindered intermediates .

Q. What computational strategies predict binding modes to biological targets?

  • Molecular docking (AutoDock/Vina) : Dock the compound into 5-HT1A (PDB: 7E2Z) or D2 receptor (PDB: 6CM4) active sites, prioritizing hydrogen bonds with Ser193/Asn386 (5-HT1A) or Asp114 (D2) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
  • QSAR models : Correlate substituent lipophilicity (ClogP) with receptor affinity (e.g., 5-HT1A Ki <10 nM for ClogP 3–4) .

Q. How to resolve contradictions in reported biological activity data?

  • Metabolic stability assays : Incubate with liver microsomes to identify active metabolites (e.g., hydroxylation via CYP3A4) .
  • Species-specific assays : Compare rodent vs. human receptor isoforms (e.g., 5-HT1A affinity varies by >10-fold) .
  • Orthogonal validation : Use CRISPR-edited cell lines to confirm target specificity .

Q. What strategies elucidate metabolic pathways in preclinical models?

  • Radiolabeling : Administer [14C]-labeled compound and track metabolites in urine/feces via autoradiography .
  • LC-HRMS : Identify phase I/II metabolites (e.g., glucuronidation at the benzodioxole ring) with mass accuracy <5 ppm .
  • Enzymatic hydrolysis : Treat samples with β-glucuronidase/sulfatase to quantify conjugated vs. free metabolites .

Methodological Notes

  • Avoid commercial sources : Prioritize peer-reviewed synthesis protocols (e.g., Eur. J. Pharmacol. , Acta Cryst. ).
  • Data reproducibility : Validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Structural analogs : Compare with piribedil derivatives (e.g., 1-(3,4-methylenedioxybenzyl)-4-(2-pyrimidyl)piperazine) for SAR insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.